4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide
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Overview
Description
4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide is a complex organic compound with the molecular formula C22H24N2O4S2 and a molecular weight of 444.576 g/mol . This compound is characterized by the presence of sulfonamide groups, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[2-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide
- 4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}benzyl)phenyl]benzenesulfonamide
- 4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide
Uniqueness
4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of multiple sulfonamide groups enhances its potential for enzyme inhibition and other biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
5011-10-9 |
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Molecular Formula |
C22H24N2O4S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-methyl-N-[[4-[[(4-methylphenyl)sulfonylamino]methyl]phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c1-17-3-11-21(12-4-17)29(25,26)23-15-19-7-9-20(10-8-19)16-24-30(27,28)22-13-5-18(2)6-14-22/h3-14,23-24H,15-16H2,1-2H3 |
InChI Key |
WOIYGAHMWFXFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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